molecular formula C18H15ClN2O5 B2911039 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide CAS No. 955241-02-8

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide

Cat. No. B2911039
CAS RN: 955241-02-8
M. Wt: 374.78
InChI Key: CIPCEZJRJKCKIG-UHFFFAOYSA-N
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Description

“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide” is a chemical compound that contains a benzo[d][1,3]dioxol-5-yl group . It is related to a class of compounds known as substituted cinnamides . These compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-convulsant, antioxidant, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of palladium-catalyzed C-N cross-coupling reactions . The yield of the reaction can vary, but in some cases, it has been reported to be around 64% .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present . The benzo[d][1,3]dioxol-5-yl group is a key feature of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups . In some cases, the compound has been used as a starting material for further chemical modifications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure . For example, the presence of the benzo[d][1,3]dioxol-5-yl group could influence its solubility and reactivity .

Advantages and Limitations for Lab Experiments

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide has several advantages as a research tool in cancer biology. It is a selective and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer development and progression. Moreover, this compound has been extensively studied in preclinical and clinical trials, providing a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, this compound also has some limitations as a research tool. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic knockdown or knockout of EGFR. Moreover, this compound may have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

Several future directions can be pursued to further elucidate the role of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide in cancer biology. One direction is to investigate the mechanisms of resistance to this compound in cancer cells. Resistance to EGFR inhibitors is a major clinical challenge in cancer treatment, and understanding the underlying mechanisms of resistance can inform the development of more effective therapies. Another direction is to explore the combination of this compound with other targeted therapies or immunotherapies. Combining different therapies can enhance their efficacy and overcome resistance mechanisms. Finally, this compound can be used as a tool to study the role of EGFR in non-cancer diseases, such as Alzheimer's disease and autoimmune disorders, where EGFR signaling has been implicated.

Synthesis Methods

The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzaldehyde, which is then converted into 2-chlorobenzoyl chloride. The latter is reacted with N-(2-hydroxyethyl)ethylenediamine to form N-(2-chlorobenzoyl)-N-(2-hydroxyethyl)ethylenediamine. This intermediate is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidine to form this compound.

Scientific Research Applications

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide has been extensively studied in preclinical and clinical trials for its anti-cancer activity. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells that overexpress EGFR, such as non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cells. In vivo studies using xenograft models have demonstrated that this compound suppresses tumor growth and metastasis in various cancer types, including NSCLC, HNSCC, and breast cancer. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments.

properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5/c19-14-4-2-1-3-13(14)17(22)20-8-12-9-21(18(23)26-12)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPCEZJRJKCKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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